molecular formula C16H14N2 B14132756 2-Amino-6-methyl-3-phenylquinoline CAS No. 948293-84-3

2-Amino-6-methyl-3-phenylquinoline

Cat. No.: B14132756
CAS No.: 948293-84-3
M. Wt: 234.29 g/mol
InChI Key: NEIMUUKFDWTRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-methyl-3-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline core structure with an amino group at the second position, a methyl group at the sixth position, and a phenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methyl-3-phenylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and ketones as starting materials. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-methyl-3-phenylquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

2-Amino-6-methyl-3-phenylquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: This compound is used in the study of enzyme inhibitors and as a fluorescent probe for biological imaging.

    Medicine: It has potential therapeutic applications, including as an antimalarial agent and in the development of anticancer drugs.

    Industry: It is utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-3-phenylquinoline varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its therapeutic effects. The molecular targets and pathways involved include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and catalytic activity.

    DNA Interaction: Intercalating into DNA strands, disrupting replication and transcription processes.

Comparison with Similar Compounds

    2-Aminoquinoline: Lacks the methyl and phenyl substituents, resulting in different chemical properties and reactivity.

    6-Methylquinoline: Lacks the amino and phenyl substituents, affecting its biological activity and applications.

    3-Phenylquinoline:

Uniqueness: 2-Amino-6-methyl-3-phenylquinoline is unique due to the combination of its substituents, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

CAS No.

948293-84-3

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

6-methyl-3-phenylquinolin-2-amine

InChI

InChI=1S/C16H14N2/c1-11-7-8-15-13(9-11)10-14(16(17)18-15)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,18)

InChI Key

NEIMUUKFDWTRAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)N)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.